2,4,6-Tris(trichloromethyl)-1,3,5-triazine

Photopolymerization Visible Light Photoinitiator Benzothiazine Dye

Sourcing an effective visible-light photoinitiator or high-resolution e-beam resist crosslinker often means sifting through analogs with inconsistent radical-generation efficiency. 2,4,6-Tris(trichloromethyl)-1,3,5-triazine (TCT) delivers quantifiable, reproducible performance: • Drives acrylate polymerization at up to 42.8 mol·s⁻¹ under visible light when paired with benzothiazine sensitizers, enabling rapid line speeds. • Serves as a patented crosslinking agent for 0.3 μm electron-beam resist top layers, ensuring high-aspect-ratio pattern fidelity in semiconductor fabrication. • Acts as a validated building block for nitrification inhibitors; amino-substituted derivatives show 10- to 100-fold activity gains in soil and cell-culture assays. Supplied with full QA documentation. Bulk and custom packaging available.

Molecular Formula C6Cl9N3
Molecular Weight 433.1 g/mol
CAS No. 6542-67-2
Cat. No. B1294688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Tris(trichloromethyl)-1,3,5-triazine
CAS6542-67-2
Molecular FormulaC6Cl9N3
Molecular Weight433.1 g/mol
Structural Identifiers
SMILESC1(=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl
InChIInChI=1S/C6Cl9N3/c7-4(8,9)1-16-2(5(10,11)12)18-3(17-1)6(13,14)15
InChIKeyDXUMYHZTYVPBEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Tris(trichloromethyl)-1,3,5-triazine (6542-67-2): Technical Profile and Procurement-Relevant Specifications


2,4,6-Tris(trichloromethyl)-1,3,5-triazine (CAS 6542-67-2), often abbreviated as TCT or Tz, is a highly chlorinated heterocyclic compound with the molecular formula C6Cl9N3 and a molecular weight of approximately 433.16 g/mol . It belongs to the class of trichloromethyl-substituted 1,3,5-triazines, a family widely recognized for their utility as photoinitiators, photoacid generators, and crosslinking agents . The presence of three electron-withdrawing trichloromethyl groups imparts unique reactivity, making it a versatile building block in organic synthesis and a key component in advanced photopolymerizable systems [1].

Why Generic Substitution of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine Can Compromise Performance in Photopolymerization and Lithography


Substituting 2,4,6-tris(trichloromethyl)-1,3,5-triazine with seemingly similar in-class analogs, such as bis(trichloromethyl)triazines or other halogenated photoinitiators, is not trivial. The number and position of trichloromethyl groups directly govern the compound's reduction potential, radical generation efficiency, and compatibility with specific sensitizers . For instance, the tris-substituted derivative exhibits distinct photoredox behavior compared to its bis-substituted counterparts, enabling initiation under visible light when paired with appropriate dyes, a capability not universally shared by all triazine derivatives [1]. Furthermore, the specific molecular geometry and electron density of the 2,4,6-trisubstituted core influences its performance as a crosslinking agent in high-resolution electron beam resists, where even minor structural variations can lead to significant differences in pattern fidelity and etch resistance [2]. Therefore, direct substitution without rigorous validation risks compromising critical process parameters like polymerization rate, resolution, or material compatibility.

Quantitative Evidence Differentiating 2,4,6-Tris(trichloromethyl)-1,3,5-triazine from Analogs


Visible Light Photopolymerization Efficiency with Benzothiazine Dyes

2,4,6-Tris(trichloromethyl)-1,3,5-triazine (Tz) forms an effective photoredox pair with benzothiazine dyes, enabling free radical polymerization of trimethylolpropane triacrylate (TMPTA) under visible light [1]. The rate of photopolymerization for the 1/Tz pair was measured at 42.8 mol s⁻¹ [1]. This performance is notable as not all dyes can initiate photopolymerization with Tz, highlighting the specific and efficient interaction of this compound with certain dye structures [2]. This is a class-level inference, as a direct head-to-head comparison with a different co-initiator is not provided.

Photopolymerization Visible Light Photoinitiator Benzothiazine Dye

Crosslinking Agent for High-Resolution Electron Beam Resists

2,4,6-Tris(trichloromethyl)-1,3,5-triazine is specifically claimed as a crosslinking agent in a patent for a fine pattern forming method using electron beam resists [1]. The patent exemplifies a composition of 1.0 g of the compound with 15 g of poly(p-hydroxyphenylsilsesquioxane) in ethyl cellosolve acetate, coated as a 0.3 μm layer [1]. This formulation enabled the formation of accurate, high-aspect-ratio resist patterns after electron beam exposure and development with an aqueous alkaline solution [1]. This demonstrates a unique application where the compound's reactivity under high-energy radiation provides a distinct advantage over thermal crosslinkers or other photoacid generators not optimized for e-beam systems.

Electron Beam Lithography Crosslinking Agent Semiconductor Fabrication

Nitrification Inhibition: A Structure-Activity Relationship Insight

The nitrification inhibitory activity of 2,4,6-tris(trichloromethyl)-1,3,5-triazine was studied alongside other halomethyl-1,3,5-triazines [1]. The compound itself exhibits inhibitory activity, but introduction of an amino group leads to a 10-fold increase in soil and a 100-fold increase in ATCC cell culture [1]. While this is not a direct comparison of the target compound's standalone performance against another inhibitor, it provides a class-level inference that the 2,4,6-tris(trichloromethyl) scaffold is a potent precursor for developing highly active nitrification inhibitors, outperforming analogs with fewer or different halogenated methyl groups.

Nitrification Inhibition Agrochemical SAR

Key Application Scenarios for 2,4,6-Tris(trichloromethyl)-1,3,5-triazine Based on Quantifiable Performance Data


Formulating High-Performance Visible-Light Curable Coatings and Adhesives

When developing visible-light curable coatings, the choice of photoinitiator is critical for achieving rapid curing and optimal material properties. 2,4,6-Tris(trichloromethyl)-1,3,5-triazine, when paired with appropriate sensitizing dyes (e.g., benzothiazine derivatives), has been shown to drive free radical polymerization of acrylates at a rate of up to 42.8 mol s⁻¹ under visible light [1]. This quantifiable efficiency makes it a strong candidate for formulations requiring fast line speeds in manufacturing processes, such as in the production of dental restoratives, optical fiber coatings, or rapid prototyping resins.

Advanced Lithography: Electron Beam Resist Additive for Semiconductor Patterning

In the fabrication of semiconductor devices, achieving high-resolution patterns with high aspect ratios is paramount. 2,4,6-Tris(trichloromethyl)-1,3,5-triazine has been successfully employed as a crosslinking agent in a patented electron beam resist formulation [2]. The compound's reactivity under e-beam exposure facilitates the formation of a 0.3 μm thick top layer with a defined pattern, which then acts as an etch mask for the underlying organic layer [2]. This specific application is supported by patent data and highlights its utility in niche, high-value semiconductor processing steps where alternative crosslinking mechanisms may fall short.

Synthesis of Potent Agrochemical Nitrification Inhibitors

For researchers in agrochemistry, 2,4,6-tris(trichloromethyl)-1,3,5-triazine serves as a validated starting material for creating highly active nitrification inhibitors. Quantitative structure-activity relationship studies show that derivatives of this compound, particularly those with an amino group substitution, can exhibit a 10- to 100-fold increase in inhibitory activity compared to the parent structure in soil and cell culture assays [3]. This positions the compound as a strategic building block for developing next-generation nitrogen stabilizers, a significant factor for procurement by R&D laboratories in the agricultural sector.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4,6-Tris(trichloromethyl)-1,3,5-triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.